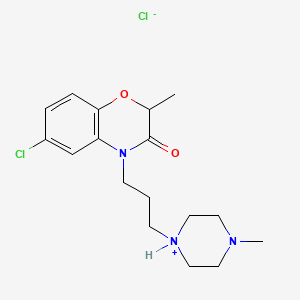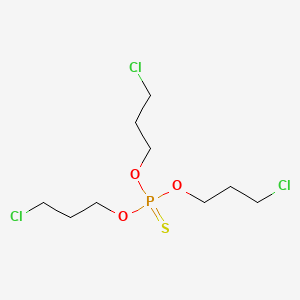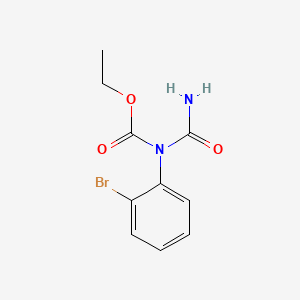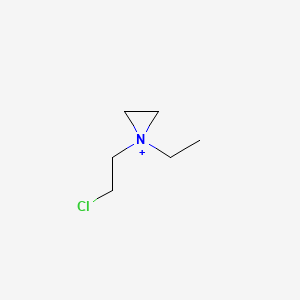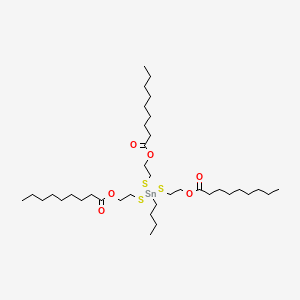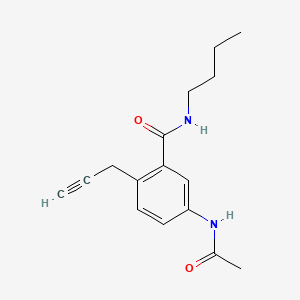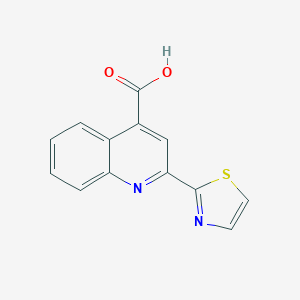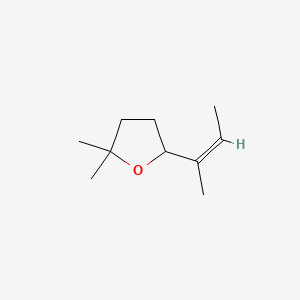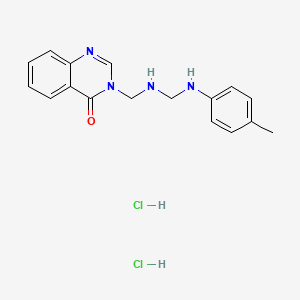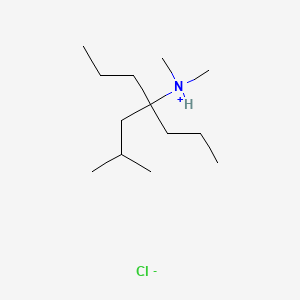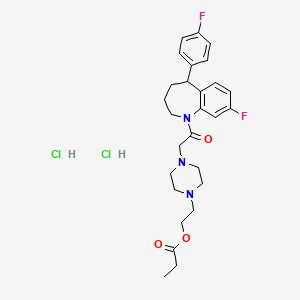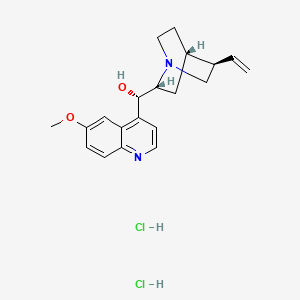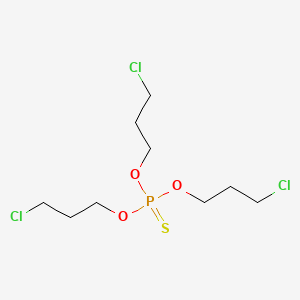
Tris(chloropropyl) thiophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(chloropropyl) thiophosphate is a chemical compound that belongs to the class of organophosphates. It is characterized by the presence of three chloropropyl groups attached to a thiophosphate core. This compound is commonly used as a flame retardant in various industrial applications due to its ability to inhibit or resist the spread of fire.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris(chloropropyl) thiophosphate is typically synthesized through the reaction of propylene oxide with phosphoryl chloride in the presence of a catalyst. The reaction conditions often involve elevated temperatures and controlled environments to ensure the desired product is obtained. The general reaction can be represented as follows: [ \text{3 CH}_2\text{CH(Cl)CH}_3 + \text{POCl}_3 \rightarrow \text{(CH}_2\text{CH(Cl)CH}_3\text{)}_3\text{P=S} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and purity while minimizing by-products. The final product is then purified through distillation or other separation techniques to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Tris(chloropropyl) thiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert the thiophosphate group to a phosphine.
Substitution: The chloropropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.
Major Products
Oxidation: Phosphates and chlorinated by-products.
Reduction: Phosphines and hydrogen chloride.
Substitution: Substituted phosphates with various functional groups.
Aplicaciones Científicas De Investigación
Tris(chloropropyl) thiophosphate has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant additive in polymers and resins.
Biology: Studied for its potential effects on biological systems and its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug formulations and as a stabilizer for pharmaceuticals.
Industry: Widely used in the production of flame-retardant materials, including textiles, foams, and coatings.
Mecanismo De Acción
The mechanism by which tris(chloropropyl) thiophosphate exerts its flame-retardant effects involves the formation of a protective char layer on the surface of the material. This layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound also interferes with the combustion process by releasing chlorine radicals that inhibit the propagation of free radicals in the flame.
Comparación Con Compuestos Similares
Similar Compounds
Tris(chloropropyl) phosphate: Similar in structure but contains a phosphate group instead of a thiophosphate group.
Tris(2-chloroethyl) phosphate: Another flame retardant with similar applications but different alkyl groups.
Tris(2-chloroisopropyl) phosphate: A structural isomer with different positioning of the chlorine atoms.
Uniqueness
Tris(chloropropyl) thiophosphate is unique due to its thiophosphate core, which imparts different chemical properties compared to its phosphate analogs. This uniqueness allows it to be used in specific applications where enhanced flame retardancy and stability are required.
Propiedades
Número CAS |
52797-93-0 |
|---|---|
Fórmula molecular |
C9H18Cl3O3PS |
Peso molecular |
343.6 g/mol |
Nombre IUPAC |
tris(3-chloropropoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H18Cl3O3PS/c10-4-1-7-13-16(17,14-8-2-5-11)15-9-3-6-12/h1-9H2 |
Clave InChI |
XIXQYPDYOGTEEY-UHFFFAOYSA-N |
SMILES canónico |
C(COP(=S)(OCCCCl)OCCCCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


